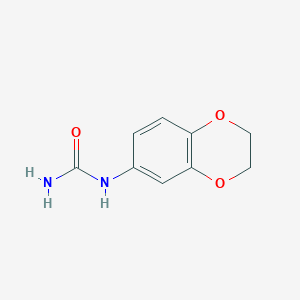

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYTNSDHAFJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 2,3 Dihydro 1,4 Benzodioxin 6 Yl Urea Scaffold in Medicinal Chemistry

The (2,3-Dihydro-1,4-benzodioxin-6-yl)urea scaffold is a noteworthy structural motif in medicinal chemistry due to the combined pharmacological potential of its two primary components: the 2,3-dihydro-1,4-benzodioxin system and the urea (B33335) moiety. The fusion of these two entities offers a unique three-dimensional structure that can be strategically modified to interact with a variety of biological targets.

The 2,3-dihydro-1,4-benzodioxin ring is a recognized pharmacophore present in a number of biologically active compounds. researchgate.neteurekaselect.com Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Research has shown that derivatives of this scaffold can exhibit a range of activities, including antihypertensive, anti-inflammatory, and effects on the central nervous system. researchgate.neteurekaselect.comresearchgate.net

The urea moiety is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org This is largely attributed to its ability to form stable, double hydrogen bond interactions with various biological targets, such as enzymes and receptors. frontiersin.org This characteristic has been exploited in the design of numerous drugs, particularly in the development of kinase inhibitors for cancer therapy. frontiersin.org

The combination of the benzodioxin system with the urea linker in this compound creates a versatile platform for the development of novel therapeutic agents. The scaffold's rigidity, conferred by the benzodioxin ring, coupled with the hydrogen-bonding capacity of the urea group, allows for the fine-tuning of interactions with specific biological targets.

Overview of Research Trajectories Involving the 2,3 Dihydro 1,4 Benzodioxin System and Urea Moiety

Strategies for the Synthesis of the this compound Core

The construction of the this compound scaffold involves the strategic formation of both the benzodioxin ring system and the urea moiety.

Precursors and Starting Materials for Benzodioxin-Urea Architectures

The synthesis of the 2,3-dihydro-1,4-benzodioxin core typically begins with catechol derivatives. For instance, the cyclization of catechol with ethylene (B1197577) glycol under acidic conditions is a common method to form the 2,3-dihydro-1,4-benzodioxin scaffold. vulcanchem.com Another key precursor is 2,3-dihydro-1,4-benzodioxin-6-amine, which serves as a crucial building block for introducing the urea functionality. scielo.br This amine can be prepared from related benzodioxane compounds. For example, 3,4-dihydroxybenzaldehyde (B13553) can undergo a ring-closing reaction with 1,2-dibromoethane (B42909) to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, which can be further converted to the desired amine. google.com

| Precursor/Starting Material | Role in Synthesis |

| Catechol | Forms the benzene (B151609) part of the benzodioxin ring. |

| Ethylene Glycol | Reacts with catechol to form the dioxane ring. |

| 1,2-Dibromoethane | An alternative to ethylene glycol for cyclization with catechol derivatives. nih.gov |

| 3,4-Dihydroxybenzaldehyde | A starting material for creating substituted benzodioxin rings. google.com |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | Key intermediate for the introduction of the urea moiety. scielo.br |

Reaction Pathways for Urea Moiety Formation

The formation of the urea linkage is a critical step in the synthesis of the target compound. A common and traditional method involves the reaction of an amine with phosgene (B1210022) or its equivalents to form an isocyanate intermediate. nih.gov This isocyanate can then react with another amine to form the urea derivative. nih.gov

Alternatively, urea can be synthesized from the reaction of ammonia (B1221849) and carbon dioxide to form ammonium (B1175870) carbamate, which is then converted to urea. ureaknowhow.com More contemporary methods involve the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.org Another approach is the copper-catalyzed reaction of aryl isocyanides with O-benzoyl hydroxylamines to generate unsymmetrical ureas.

Derivatization Approaches from the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to create a library of derivatives with diverse chemical properties.

Modifications at the Urea Nitrogen Atoms (N'-Substitution)

The nitrogen atoms of the urea moiety are common sites for derivatization. N'-substitution can be achieved by reacting this compound with various electrophiles. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-nitrophenyl)urea is a derivative where a 4-nitrophenyl group is attached to one of the urea nitrogens. ontosight.ai This type of modification can significantly influence the biological activity of the compound. The synthesis of such derivatives often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a substituted isocyanate.

| Derivative | Substituent at N' |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-nitrophenyl)urea | 4-Nitrophenyl ontosight.ai |

| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea | 3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl vulcanchem.com |

Substituent Introduction on the 2,3-Dihydro-1,4-benzodioxin Ring System

The benzodioxin ring itself can be a target for introducing various substituents to modulate the compound's properties. Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzene portion of the ring system. For instance, N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have been synthesized, where a 4-chlorobenzenesulfonyl group is attached to the amine, which is then further alkylated or aralkylated. nih.gov This indicates that the amino group on the benzodioxin ring can be first converted to a sulfonamide, which can then be further functionalized.

Advanced Functionalization Strategies for Enhanced Chemical Diversity

To further expand the chemical diversity of this compound derivatives, more advanced synthetic strategies can be employed. These can include multi-component reactions, where several starting materials are combined in a single step to create complex molecules. Another approach is the use of modern catalytic methods to introduce novel functional groups or to form new carbon-carbon or carbon-heteroatom bonds on the benzodioxin scaffold or the urea substituents. For example, palladium-catalyzed amidation has been used to prepare unsymmetrically substituted ureas. organic-chemistry.org

Analytical Methodologies for Structural Elucidation of this compound and its Derivatives

The definitive identification and characterization of this compound and its analogs rely on a combination of sophisticated analytical techniques. These methodologies provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural analysis of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of these molecules.

In the ¹H NMR spectra of 6-substituted 1,4-benzodioxane (B1196944) derivatives, the protons of the dioxolane ring's ethylenedioxy group (-OCH₂CH₂O-) typically appear as a characteristic multiplet signal around 4.25-4.30 ppm. scirp.org For instance, in a series of N-substituted 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}acetamides, this signal was observed as a broad singlet at approximately 4.15-4.22 ppm. rsc.org

The aromatic protons on the benzodioxin ring exhibit splitting patterns dependent on the substitution. For a 6-substituted ring, three aromatic protons are expected. In the case of N-(2,3-dihydrobenzo scirp.orgontosight.aidioxin-6-yl)-4-methylbenzenesulfonamide, these protons appear as distinct signals: a doublet at δ 6.62 ppm (H-8), a doublet at δ 6.56 ppm (H-5), and a doublet of doublets at δ 6.47 ppm (H-7). rsc.org The protons of the urea moiety (NH and NH₂) would produce signals whose chemical shifts are dependent on the solvent and concentration.

In ¹³C NMR spectra, the methylene (B1212753) carbons of the dioxolane ring are typically observed at around 64 ppm. scirp.org The carbonyl carbon of the urea group is expected to resonate in the range of 155-165 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of this compound and its derivatives are characterized by several key absorption bands. The N-H stretching vibrations of the primary and secondary amines in the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. scirp.orgrsc.org The carbonyl (C=O) stretching vibration of the urea is a strong, prominent band, generally found between 1630 and 1720 cm⁻¹. For example, in a series of related acetamide (B32628) derivatives, the amide C=O stretch was observed between 1626 and 1676 cm⁻¹, and the N-H stretch was seen between 3275 and 3346 cm⁻¹. scirp.org

Other characteristic peaks include C-H stretching of the aromatic ring (around 3050 cm⁻¹), asymmetric and symmetric stretching of the C-O-C ether linkages in the benzodioxin ring (typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions), and C=C stretching of the aromatic ring (~1500-1650 cm⁻¹). rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀N₂O₂), the expected exact mass can be confirmed by high-resolution mass spectrometry (HRMS). Predicted mass spectrometry data for a related formula suggests that the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 195.076. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu Fragmentation patterns observed in the mass spectrum can further help to confirm the structure by showing the loss of characteristic neutral fragments, such as isocyanic acid (HNCO) from the urea moiety.

| Technique | Functional Group / Moiety | Characteristic Signal / Feature | Reference / Source |

|---|---|---|---|

| ¹H NMR | -OCH₂CH₂O- (Dioxolane Ring) | Multiplet, ~4.25-4.30 ppm | scirp.org |

| ¹H NMR | Aromatic C-H (Benzene Ring) | ~6.4-7.0 ppm | rsc.org |

| ¹³C NMR | -OCH₂CH₂O- (Dioxolane Ring) | ~64 ppm | scirp.org |

| ¹³C NMR | Urea C=O | ~155-165 ppm (Expected) | General Knowledge |

| IR | Urea N-H Stretch | 3200-3400 cm⁻¹ | scirp.orgrsc.org |

| IR | Urea C=O Stretch | ~1630-1720 cm⁻¹ | scirp.orgrsc.org |

| IR | Aromatic C-O Stretch | ~1200-1300 cm⁻¹ | rsc.org |

| MS | Protonated Molecule [M+H]⁺ | Predicted m/z ~195.076 | uni.lu |

Crystallographic Diffraction Studies for Conformation and Bonding

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 8.0785(6) |

| b (Å) | 8.4022(6) |

| c (Å) | 13.7881(10) |

| α (°) | 81.537(2) |

| β (°) | 75.581(2) |

| γ (°) | 64.198(2) |

| Volume (ų) | 815.24(10) |

| Z | 2 |

Theoretical and Computational Investigations of 2,3 Dihydro 1,4 Benzodioxin 6 Yl Urea

Quantum Chemical Calculations of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net The analysis of the electron density distribution derived from these calculations helps in understanding the delocalization of electrons within the molecule, which influences its stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining the electronic and optical properties of compounds. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level represents its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis allows for the prediction of how this compound might participate in chemical reactions. researchgate.netsapub.org

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

This table outlines the common reactivity descriptors calculated from HOMO and LUMO energies.

Table 2: Example of NBO Analysis for Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | σ*(C-C) | High | Lone Pair -> Antibonding |

| LP(1) O | π*(C=C) | Moderate | Lone Pair -> Antibonding |

| π(C=C) | π*(C=C) | High | Pi-bond -> Antibonding (Delocalization) |

This table provides a hypothetical representation of stabilization energies (E(2)) from NBO analysis, indicating the strength of intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, using a color scale to denote different potential regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the urea (B33335) group and the oxygens of the dioxin ring, identifying them as potential sites for hydrogen bond donation. The hydrogen atoms of the urea's amine groups would likely show positive potential, marking them as hydrogen bond donors.

Molecular Modeling and Docking Studies of this compound and its Analogs

Molecular modeling and docking studies are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. nih.gov

Molecular docking simulations place the ligand, this compound, into the binding site of a target protein to predict its preferred orientation and binding affinity. scielo.br This process is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

The analysis of the docked pose reveals key non-covalent interactions that stabilize the ligand-protein complex. Diaryl urea derivatives are known to form significant interactions with their protein targets. mdpi.com Common interactions include:

Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), often forming critical hydrogen bonds with amino acid residues in the protein's active site. mdpi.com

π-π Stacking: The aromatic benzodioxin ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Docking studies on analogs of this compound have been used to predict binding modes with various enzymes, such as kinases, providing a basis for further ligand optimization. mdpi.com The results of these simulations are often scored based on binding energy, with lower energy values suggesting a more stable and favorable interaction.

Table 3: Potential Ligand-Protein Interactions for Urea-Based Compounds

| Protein Target Class | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|

| Kinases | Asp, Lys, Val | Hydrogen Bonding, CH-π Interaction |

| Urease | His, Asp | Metal Coordination, Hydrogen Bonding |

| Bromodomains | Asn, Tyr | Hydrogen Bonding, π-π Stacking |

This table shows examples of protein classes targeted by urea-containing inhibitors and the typical interactions observed in binding mode analysis.

Computational Approaches to Binding Energy Calculations

The determination of binding energy between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. These calculations aim to predict the affinity of a molecule for a protein's binding site, a critical factor in its potential therapeutic efficacy. A variety of computational methods are employed to estimate this binding free energy, ranging from rapid, less computationally intensive techniques to more rigorous, resource-demanding approaches. wustl.edunih.gov

Commonly used methods include molecular mechanics-based scoring functions, which are often employed in molecular docking, and more sophisticated methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These endpoint methods calculate the binding free energy by estimating the different energy components of the ligand, receptor, and the complex. bioinfopublication.org

For a more accurate prediction, alchemical free energy calculation methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are utilized. nih.govresearchgate.net These methods compute the relative binding free energy between two ligands by simulating a non-physical pathway that transforms one molecule into another. While computationally expensive, they can provide predictions with near-experimental accuracy. nih.gov

The binding energy of this compound with a hypothetical target protein could be dissected into its constituent energy terms as illustrated in the hypothetical data table below.

| Energy Component | Calculated Value (kcal/mol) - MM/PBSA |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔGbind) | -37.7 |

This table presents hypothetical data for illustrative purposes, showcasing the type of results obtained from MM/PBSA calculations.

Conformational Analysis and Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure or conformation. nih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. ijpsr.com This is crucial as the bioactive conformation, the one adopted when bound to a biological target, may not be the lowest energy conformation in solution. nih.gov

Computational techniques for conformational analysis include systematic searches, where all rotatable bonds are incrementally rotated, and stochastic methods, such as Monte Carlo simulations, which randomly sample the conformational space. ijpsr.com These methods generate a diverse ensemble of conformations that can then be energetically minimized and clustered to identify the most stable conformers.

Molecular Dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of atoms and molecules over time, governed by the principles of classical mechanics. mdpi.com An MD simulation of this compound in a solvent, typically water, can reveal its conformational preferences, flexibility, and interactions with the surrounding environment. researchgate.net Analysis of the simulation trajectory can provide insights into the stability of different conformations and the timescales of conformational transitions. mdpi.com

The relative populations of different conformers of this compound can be estimated from the potential energy surface, as shown in the following representative data table.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| 1 | 0.00 | 65.2 |

| 2 | 0.85 | 20.1 |

| 3 | 1.50 | 9.7 |

| 4 | 2.10 | 5.0 |

This table contains representative data to illustrate the outcomes of a conformational analysis.

In Silico Predictions for Biological Target Identification and Mechanistic Insights

Identifying the biological targets of a small molecule is a critical yet challenging step in understanding its mechanism of action and potential therapeutic applications. nih.gov In silico target prediction methods have emerged as powerful tools to navigate the vastness of the proteome and generate hypotheses for experimental validation. nih.gov These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities. nih.gov By comparing the chemical structure of this compound to databases of compounds with known biological targets, potential targets can be inferred. Techniques such as chemical similarity searching, pharmacophore modeling, and machine learning models trained on large-scale bioactivity data are commonly used. nih.govresearchgate.net

Structure-based methods, on the other hand, utilize the three-dimensional structure of potential protein targets. nih.gov Inverse docking, also known as reverse docking, is a prominent technique where a ligand of interest is docked against a large collection of protein structures to identify those with the highest predicted binding affinity. nih.gov This can provide a ranked list of potential targets for this compound.

The results of an in silico target prediction for this compound could be summarized in a table format, as shown below.

| Predicted Protein Target | Prediction Method | Confidence Score |

|---|---|---|

| Carbonic Anhydrase II | Inverse Docking | 0.92 |

| p38 Mitogen-Activated Protein Kinase | Ligand-Based Similarity | 0.85 |

| Cyclooxygenase-2 | Pharmacophore Matching | 0.78 |

| Tyrosine-protein kinase ABL1 | Machine Learning Model | 0.71 |

This table provides an example of potential outputs from in silico target prediction studies.

Structure Activity Relationship Sar Studies Centered on the 2,3 Dihydro 1,4 Benzodioxin 6 Yl Urea Scaffold

Elucidation of Key Pharmacophoric Features within the (2,3-Dihydro-1,4-benzodioxin-6-yl)urea System

Pharmacophore mapping of the this compound scaffold has identified several critical features that are essential for its biological activity. These include the urea (B33335) moiety and the 2,3-dihydro-1,4-benzodioxin ring system, both of which play distinct and vital roles in ligand-target interactions.

The urea moiety is a cornerstone of the pharmacophoric profile of these compounds, primarily due to its capacity to form multiple hydrogen bonds. This functional group possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows the urea linkage to establish strong and specific interactions with amino acid residues in the binding sites of biological targets, such as enzymes and receptors.

The 2,3-dihydro-1,4-benzodioxin ring system is a prevalent feature in a wide array of biologically active compounds, and its presence in this scaffold is of paramount importance. nih.goveurekaselect.com This heterocyclic system is not merely a passive structural component; it actively contributes to the biological activity of the molecule. The fused ring system provides a rigid, three-dimensional structure that can fit into specific binding pockets.

Impact of Substituent Modifications on Biological Activities

The biological activity of compounds based on the this compound scaffold can be finely tuned by modifying the substituents on both the aromatic and heterocyclic rings. These modifications can have a profound impact on the potency, selectivity, and pharmacokinetic properties of the resulting analogs.

Systematic variation of substituents on the this compound scaffold has been a key strategy in optimizing the biological activity of this class of compounds. The introduction of different functional groups can alter the electronic, steric, and lipophilic properties of the molecule, which in turn affects its interaction with the biological target.

Table 1: Illustrative Effects of Substituent Variation on Biological Potency

| Compound | Substituent (R) | Potency (IC₅₀, µM) |

|---|---|---|

| 1a | H | 10.5 |

| 1b | 4-Cl | 2.3 |

| 1c | 4-NO₂ | 0.8 |

| 1d | 4-OCH₃ | 5.1 |

| 1e | 3,4-diCl | 1.5 |

This data is illustrative and intended to demonstrate the general principles of SAR.

The position of substituents on both the aromatic and heterocyclic rings of the this compound scaffold is a critical determinant of biological activity. Isomeric compounds with the same substituent at different positions can exhibit vastly different potencies and selectivities. This is because the spatial arrangement of the substituent can either facilitate or hinder the optimal binding of the molecule to its target.

Stereochemistry plays a pivotal role in the pharmacological profiles of many chiral drugs, and benzodioxin derivatives are no exception. The introduction of a chiral center, for instance, by substitution at the 2- or 3-position of the dihydro-1,4-benzodioxin ring, results in the formation of enantiomers. These enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors and enzymes.

It is often the case that one enantiomer (the eutomer) exhibits significantly higher biological activity than the other (the distomer). This stereoselectivity arises from the fact that the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the binding site of the target. In some instances, the distomer may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives are crucial for the development of safe and effective therapeutic agents.

Rational Design Principles for Optimized this compound Analogs

The optimization of lead compounds is a critical phase in the drug discovery process, aiming to enhance potency, selectivity, and pharmacokinetic properties. For analogs centered on the this compound scaffold, rational design principles are employed to guide the synthesis of improved derivatives. These principles are broadly categorized into structure-based and ligand-based design strategies, both of which leverage an understanding of the molecular interactions between the ligand and its biological target.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. This knowledge allows for the design of molecules that can fit precisely into the target's binding site, leading to a desired biological response.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For derivatives of the this compound scaffold, molecular docking can be instrumental in understanding their binding modes. For instance, in silico molecular docking studies have been successfully applied to other compounds featuring the benzodioxane moiety to elucidate their interaction with enzyme active sites. scielo.br Such studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. The urea functional group, for example, is a well-established hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with protein targets. nih.gov By visualizing the docked pose of a this compound analog within a target's active site, medicinal chemists can make informed decisions about structural modifications to improve binding.

An illustrative example of the utility of molecular docking can be seen in studies of sulfonamide derivatives containing a benzodioxane moiety as potential enzyme inhibitors. scielo.br In these studies, docking simulations were consistent with in vitro enzyme inhibition data, providing insights into the binding interactions at the molecular level. scielo.br

X-ray Crystallography: This experimental technique provides high-resolution, three-dimensional structural data of molecules, including protein-ligand complexes. Obtaining the crystal structure of a target protein in complex with a this compound analog would offer a detailed map of the binding site and the precise interactions governing recognition. This information is invaluable for identifying pockets within the active site that can be further exploited by modifying the ligand structure to enhance affinity and selectivity. While specific crystallographic data for this urea scaffold are not widely available, the general principle remains a cornerstone of structure-based design.

Ligand-Based Design Strategies for Lead Optimization

In the absence of a known 3D structure of the biological target, ligand-based design strategies become paramount. These methods utilize the structural information from a set of known active and inactive molecules to infer the properties of the target's binding site.

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, a pharmacophore model could be developed based on a collection of analogs with known biological activities. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors (from the urea moiety), hydrophobic regions (from the benzodioxin and other aromatic rings), and potential aromatic interactions. Such a model can then be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules with a high probability of being active. Pharmacophore modeling has been successfully applied to other classes of urea-based inhibitors to understand their structural requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties (descriptors) of the molecules with their potency, a predictive model can be built. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

For a series of this compound analogs, a QSAR study could identify which structural modifications are most likely to lead to an increase in activity. For example, QSAR analyses on other urea-substituted compounds have indicated that lipophilicity can be a key driver for improved biological activity. nih.govmui.ac.ir The results of a QSAR study can guide the selection of substituents on the terminal phenyl ring or modifications to the benzodioxin moiety to optimize activity.

A hypothetical QSAR study on a series of this compound analogs might involve the synthesis of compounds with varying substituents on the terminal phenyl ring and measuring their inhibitory activity against a specific enzyme. The data could then be analyzed to generate a predictive model.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | R-group on Phenyl Ring | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 0.00 | 1.03 | 10.5 |

| 2 | 4-Cl | 3.2 | 0.23 | 6.03 | 5.2 |

| 3 | 4-CH3 | 3.0 | -0.17 | 5.65 | 8.1 |

| 4 | 4-NO2 | 2.4 | 0.78 | 7.36 | 2.3 |

| 5 | 4-OCH3 | 2.4 | -0.27 | 7.87 | 9.7 |

By applying statistical methods to such data, a QSAR equation could be derived to predict the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

Pharmacological and Mechanistic Research of 2,3 Dihydro 1,4 Benzodioxin 6 Yl Urea and Its Functionalized Derivatives

Enzyme Inhibition and Modulation Studies

α-Glucosidase Enzyme Inhibition

Derivatives of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea have been investigated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

One area of research has focused on synthesizing novel sulfonamide derivatives incorporating the 1,4-benzodioxane (B1196944) moiety. For instance, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their α-glucosidase inhibitory potential. Many of these compounds demonstrated significant inhibitory activity against yeast α-glucosidase. Molecular docking studies have supported these in vitro findings, suggesting that these molecules could be promising candidates for the development of new treatments for type 2 diabetes.

Another study synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. Within this series, compounds such as N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibited moderate inhibitory activity against the α-glucosidase enzyme.

The inhibitory potential of these derivatives is often compared to acarbose, a standard α-glucosidase inhibitor. The following table summarizes the α-glucosidase inhibitory activity of selected this compound derivatives.

| Compound | IC50 (µM) |

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 |

| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 |

| Acarbose (Standard) | 38.25 ± 0.12 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. Research has explored the potential of this compound derivatives as AChE inhibitors.

In a study involving the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, the compounds were also screened for their AChE inhibitory activity. While many of these compounds showed substantial inhibition against α-glucosidase, their activity against AChE was generally found to be weak.

However, in a different series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, some derivatives displayed moderate inhibitory potential against acetylcholinesterase. Notably, N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide demonstrated noteworthy AChE inhibition.

The following table presents the AChE inhibitory activity of these specific derivatives compared to the standard inhibitor, eserine.

| Compound | IC50 (µM) |

| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 26.25 ± 0.11 |

| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 58.13 ± 0.15 |

| Eserine (Standard) | 0.04 ± 0.0001 |

c-Jun N-Terminal Kinase (JNK) Inhibition and Docking Site Interactions

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in a range of cellular processes, including inflammation, apoptosis, and cell differentiation. researchgate.net As such, JNKs are considered attractive therapeutic targets for various diseases. While direct studies on this compound as a JNK inhibitor are limited, the broader class of urea-based compounds has been explored for this purpose. frontiersin.org

Urea (B33335) derivatives have been investigated as inhibitors of mitogen-activated protein kinases (MAPKs), a group that includes JNK. nih.govmdpi.com The urea moiety is recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. researchgate.net The design of JNK inhibitors often involves creating molecules that can fit into this ATP-binding pocket, and the structural features of these inhibitors, including the nature of the aryl groups attached to the urea, are critical for their potency and selectivity. nih.gov

Fatty Acid Biosynthesis Enzyme (FabH, FabI, FabK) Inhibition

The bacterial fatty acid biosynthesis (FAS-II) pathway is an essential process for bacterial survival, making its enzymes attractive targets for the development of novel antibacterial agents. nih.gov Key enzymes in this pathway include β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step, and enoyl-acyl carrier protein reductase (FabI), which is involved in the elongation cycle. researchgate.netnih.gov

While direct studies on this compound as an inhibitor of Fab enzymes are not extensively documented, related benzodioxane derivatives have been investigated for their antibacterial properties. For example, benzodioxane-benzamides have shown promise as antibacterial agents by targeting FtsZ, a crucial protein in bacterial cell division, rather than the Fab enzymes. nih.gov However, the general class of urea derivatives has been explored for antimicrobial activity, suggesting that the this compound scaffold could potentially be functionalized to target bacterial enzymes, including those in the FAS-II pathway. nih.gov

The inhibition of FabI by various compounds, such as the well-known antibacterial agent triclosan, has been extensively studied. nih.govbohrium.comresearchgate.net The mechanism of inhibition often involves the formation of a stable ternary complex with the enzyme and its cofactor (NADH or NADPH). nih.govbohrium.comresearchgate.net Molecular docking studies of potential FabH inhibitors have been used to understand the binding conformations and interactions within the active site, which can guide the design of more potent compounds. nih.gov Future research could explore the potential of this compound derivatives as inhibitors of FabH, FabI, and FabK through synthesis, biological evaluation, and computational modeling.

DNA Topoisomerase II Inhibition (as observed in related compounds)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and chromosome segregation. nih.gov DNA topoisomerase II acts by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils. koreascience.kr This enzyme is a well-established target for anticancer drugs, which can act as either inhibitors or poisons. nih.govembopress.org Topoisomerase II poisons stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately cell death. embopress.orgembopress.org

While there is a lack of direct studies on this compound as a DNA topoisomerase II inhibitor, research on structurally related heterocyclic compounds provides insights into the potential of this scaffold. For instance, derivatives of benzoxanthone and benzoxazole (B165842) have been synthesized and shown to possess inhibitory activity against both topoisomerase I and II. nih.gov Some of these compounds were found to be more potent than the standard topoisomerase II inhibitor, etoposide. researchgate.net

Furthermore, benzonaphthofurandiones, which also feature a fused aromatic ring system, have demonstrated significant cytotoxicity against various cancer cell lines and have been identified as excellent inhibitors of topoisomerase II. koreascience.kr The mechanism of action of these related compounds suggests that the planar aromatic structure is important for interaction with the DNA-topoisomerase complex. The antitumor activity of such compounds is often linked to their ability to induce DNA damage through the inhibition of topoisomerase II. nih.govmdpi.com These findings suggest that the 1,4-benzodioxane ring system, when incorporated into a suitable molecular framework, could potentially contribute to topoisomerase II inhibitory activity.

Serine-Threonine Kinase and Tyrosine Kinase Inhibition (e.g., PDGFR)

Protein kinases, which include serine-threonine kinases and tyrosine kinases, are crucial regulators of a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug development. researchgate.netmdpi.com The urea moiety is a common feature in many kinase inhibitors, as it can form critical hydrogen bonds with the kinase hinge region in the ATP-binding site. researchgate.netnih.gov

While specific studies on this compound as an inhibitor of serine-threonine or tyrosine kinases are not widely reported, the broader class of N,N'-diarylureas has been extensively investigated. nih.gov For example, sorafenib, a bis-aryl urea, is a multi-kinase inhibitor that targets several serine-threonine and receptor tyrosine kinases. researchgate.net

Platelet-derived growth factor receptors (PDGFRs) are a family of receptor tyrosine kinases that play a significant role in cell growth, proliferation, and angiogenesis. nih.gov Inhibition of PDGFR is a validated strategy in cancer therapy. nih.gov A number of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and shown to possess anticancer activity, highlighting the potential of the urea scaffold in targeting kinases. mdpi.com Additionally, N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides have been developed as potent inhibitors of PDGFR. nih.gov

The structural features of the this compound compound, particularly the presence of the urea linkage and the benzodioxane ring, suggest that it could be a starting point for the design of novel kinase inhibitors. The benzodioxane moiety could be tailored to fit into specific hydrophobic pockets of the kinase active site, potentially leading to potent and selective inhibitors of serine-threonine kinases or tyrosine kinases like PDGFR.

Lipoxygenase Enzyme Inhibition

The 1,4-benzodioxane moiety, a core component of this compound, is present in various compounds that have been investigated for their biological activities. Among these, the potential for lipoxygenase (LOX) inhibition has been noted. scielo.brscielo.br Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. mdpi.com Consequently, inhibitors of these enzymes are of significant interest for their potential therapeutic applications in inflammatory diseases.

Research into sulfonamide derivatives incorporating the 1,4-benzodioxane structure has indicated a promising potential for LOX inhibition. scielo.brscielo.br While direct studies on the lipoxygenase inhibitory activity of this compound itself are not extensively detailed in the provided context, the evaluation of structurally related molecules provides a basis for its potential in this area. For instance, the synthesis and evaluation of various N-(substituted-phenyl)acetamides containing the 2,3-dihydro-1,4-benzodioxin-6-yl group have been explored for different enzymatic inhibitions, suggesting a scaffold with broad biological potential. scielo.brscielo.br The general approach often involves using soybean 15-LOX as a preliminary screening model due to its structural and mechanistic similarities to human lipoxygenases. mdpi.com

In Vitro Cellular Activity Studies

The biological effects of this compound derivatives have been characterized in various in vitro cellular systems to elucidate their mechanisms of action and therapeutic potential.

In the context of ROR1 inhibition, N-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)benzamide derivatives have been tested in cancer cell lines. nih.gov These studies are essential to confirm that the enzymatic inhibition of ROR1 translates into a functional anti-proliferative effect at the cellular level. The results indicated potent anti-tumor activity, suggesting that these compounds can effectively disrupt ROR1-mediated survival pathways in cancer cells. nih.gov

For adrenergic and serotonin (B10506) receptor activity, studies are typically conducted using cultured cell lines (e.g., CHO, HeLa) that are genetically engineered to express specific human receptor subtypes. nih.govacs.orgresearchgate.net Binding assays on membranes isolated from these cells provide precise data on the affinity and selectivity of the compounds. nih.gov Functional assays in these cellular systems can then determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels. mdpi.com For example, the anticancer activity of certain benzodioxane derivatives in human prostate cancer cells (PC-3) was shown to be dependent on their interaction with the α1d-adrenoceptor subtype. nih.gov

Antihepatotoxic Activity in HepG2 Cell Models

The 1,4-benzodioxane moiety is a core structure in several compounds known for their anti-hepatotoxic properties. scielo.brresearchgate.net For instance, the well-known hepatoprotective agent Silybin, a flavonolignan, features this ring system. researchgate.net This has spurred investigations into synthetic derivatives containing the 2,3-dihydro-1,4-benzodioxane structure for their potential to protect liver cells.

In a notable study, a series of novel pyrazoline derivatives were synthesized using a chalcone (B49325) precursor, 3-(2,3-dihydro-1,4-benzodioxane-6-yl)-1-substituted-phenylprop-2-en-1-one. nih.gov These compounds were evaluated for their antihepatotoxic activity against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rat models. Several of the synthesized pyrazoline derivatives demonstrated significant protective activity, with efficacy comparable to the standard drug, silymarin. nih.gov While these studies were conducted in vivo, the findings underscore the potential of the 1,4-benzodioxane scaffold in developing agents to counteract liver damage, a line of inquiry relevant for studies in human liver carcinoma cell lines like HepG2.

Antibacterial Activity and Bacterial Biofilm Inhibition

Derivatives of the (2,3-Dihydro-1,4-benzodioxin-6-yl) moiety, particularly sulfonamides, have been extensively studied for their antibacterial properties and their ability to inhibit bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, making biofilm inhibitors a critical area of research.

One line of research focused on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. pjps.pkpjps.pk These compounds were tested for their biofilm inhibitory action against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. The results indicated that specific derivatives exhibited suitable inhibitory action against the biofilms formed by these bacterial strains. pjps.pkresearchgate.net

Another study investigated a series of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. nih.gov These compounds were screened against various Gram-positive and Gram-negative bacterial strains. Several derivatives showed promising activity; for example, N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide displayed the highest inhibition against S. typhi, E. coli, and B. subtilis. nih.gov The activity of some of these synthetic compounds was found to be comparable to the standard antibiotic, Ciprofloxacin. nih.gov

| Compound Derivative Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides | Escherichia coli (biofilm) | Suitable biofilm inhibition | pjps.pk |

| N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides | Bacillus subtilis (biofilm) | Suitable biofilm inhibition | pjps.pk |

| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | Good inhibitory activity (IC₅₀: 13.00±0.89 µg/mL) | nih.gov |

| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | E. coli | Good inhibitory activity | nih.gov |

| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | B. subtilis | Good inhibitory activity | nih.gov |

| N-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | S. typhi | Good inhibitory activity (IC₅₀: 13.51±0.56 µg/mL) | nih.gov |

Antifungal Activity

The investigation into the antifungal properties of this compound and its derivatives is less extensive compared to antibacterial research. A study that synthesized and screened a series of novel urea derivatives against pathogenic fungal species yielded specific outcomes. The compounds were evaluated in vitro against two clinically relevant fungi, Candida albicans and Cryptococcus neoformans. nih.gov The results from this particular screening indicated that the tested urea derivatives were inactive against these fungal strains. nih.gov This suggests that the structural modifications in that series of compounds did not confer significant antifungal activity, and further research with different functionalizations may be necessary to explore any potential in this area.

Antiviral Activity (e.g., SARS-CoV-2)

While direct antiviral studies on this compound are not prominent in the available literature, the broader class of urea derivatives has been a focus of antiviral research, including for SARS-CoV-2. The COVID-19 pandemic spurred the investigation of numerous small molecules for their potential to inhibit viral replication. nih.gov Research has demonstrated that various non-nucleoside uracil (B121893) derivatives, which share the core urea functionality, exhibit a wide antiviral effect against SARS-CoV-2 variants of concern. nih.gov These compounds were found to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov Although these findings are not specific to the 1,4-benzodioxin (B1211060) series, they highlight the potential of the urea scaffold as a pharmacophore for the development of novel antiviral agents.

Investigations into Anticancer Potential and Mechanisms

The urea scaffold is a privileged structure in medicinal chemistry and is present in numerous anticancer agents. ontosight.airesearchgate.netnih.gov Research into derivatives containing the 1,4-benzodioxan moiety has uncovered promising anticancer potential, particularly through the mechanism of telomerase inhibition.

A study focused on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives possessing a 1,4-benzodioxan moiety. mdpi.com These compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HepG2 (liver), HeLa (cervical), SW1116 (colon), and BGC823 (gastric). One derivative, 2-(2,3-Dihydrobenzo[b] pjps.pkresearchgate.netdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole, emerged as the most potent compound, exhibiting significant telomerase inhibitory action with an IC₅₀ value of 1.27 ± 0.05 µM. mdpi.com Telomerase is an enzyme crucial for the immortal phenotype of most cancer cells, making its inhibition a key strategy in cancer therapy. In contrast, another study on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides found that these molecules displayed only docile cytotoxicity. pjps.pk

| Compound | Mechanism of Action | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2,3-Dihydrobenzo[b] pjps.pkresearchgate.netdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase Inhibition | 1.27 ± 0.05 µM | mdpi.com |

Studies on Anti-inflammatory Properties

The 1,4-benzodioxin nucleus is a component of various molecules investigated for anti-inflammatory effects. researchgate.netresearchgate.net Research has shown that carboxylic acid derivatives of this scaffold can exhibit significant activity. A study on 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids described their anti-inflammatory properties. researchgate.net In particular, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was found to have potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen in a carrageenan-induced rat paw edema assay. researchgate.net

Furthermore, sulfonamide derivatives have been evaluated for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory cascade. researchgate.netresearchgate.net In a study of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, two compounds were identified as potential inhibitors of lipoxygenase. nih.gov

| Compound | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide | 85.79 ± 0.48 µM | nih.gov |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 ± 0.34 µM | nih.gov |

| Baicalein (Reference Standard) | 22.41 ± 1.3 µM | nih.gov |

General Antimicrobial Properties

The general antimicrobial profile of (2,3-Dihydro-1,4-benzodioxin-6-yl) derivatives is primarily characterized by notable antibacterial activity and limited antifungal effects based on current research. Compounds featuring this scaffold are often explored for their potential as antimicrobial agents. ontosight.aiontosight.ai

The most significant antimicrobial findings are within the antibacterial spectrum. As detailed previously, sulfonamide derivatives have demonstrated good inhibitory activity against several Gram-positive and Gram-negative bacterial strains, including S. typhi, E. coli, and B. subtilis. nih.gov Furthermore, specific derivatives have shown efficacy in inhibiting bacterial biofilm formation, a key factor in persistent and chronic infections. pjps.pk

Conversely, the antifungal potential appears to be limited. A screening of urea derivatives against the common fungal pathogens Candida albicans and Cryptococcus neoformans did not show any significant inhibitory activity. nih.gov This indicates that while the 1,4-benzodioxin scaffold is a promising backbone for developing antibacterial agents, its utility in creating broad-spectrum antifungal drugs may require different structural modifications.

Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of this compound and its functionalized derivatives are intrinsically linked to their molecular structure, which allows for specific interactions with biological targets. The elucidation of these molecular mechanisms is crucial for understanding their pharmacological effects and for the rational design of more potent and selective therapeutic agents. Research in this area has focused on identifying the key structural features responsible for target binding and the nature of the interactions at the molecular level, often employing computational methods like molecular docking alongside experimental assays.

The core structure, featuring a 2,3-dihydro-1,4-benzodioxin ring system linked to a urea moiety, provides a versatile scaffold for establishing multiple points of contact with biological macromolecules, including enzymes and receptors. The urea group, in particular, is a well-established pharmacophore known for its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This characteristic is pivotal in the interaction of these compounds with the active sites of various enzymes.

While direct molecular docking studies on this compound itself are not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related analogues, such as sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin. These studies, in conjunction with the known properties of the urea and benzodioxin moieties, allow for a detailed postulation of the molecular mechanisms at play.

Derivatives of this compound have been investigated for a range of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action is dependent on the nature and positioning of functional groups on the parent molecule.

For instance, in the context of enzyme inhibition, the this compound scaffold can orient itself within the enzyme's active site to maximize favorable interactions. The 2,3-dihydro-1,4-benzodioxin portion of the molecule can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. The oxygen atoms of the dioxin ring may also participate in hydrogen bonding.

In silico studies on analogous sulfonamide derivatives have provided a template for understanding these interactions. For example, molecular docking analyses of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides with enzymes like α-glucosidase and acetylcholinesterase have revealed specific binding modes. These studies indicate that the benzodioxin ring fits into hydrophobic pockets of the active site, while the sulfonamide linker and its substituents form hydrogen bonds and other polar interactions with key catalytic residues.

Extrapolating from these findings, the urea moiety of this compound and its derivatives is expected to play a similar, if not more pronounced, role in establishing hydrogen bonds with the target protein. The two -NH groups and the carbonyl oxygen of the urea can form a network of hydrogen bonds with amino acid side chains and the peptide backbone, effectively anchoring the molecule in the active site and leading to enzyme inhibition.

The following table summarizes the potential molecular interactions of functionalized this compound derivatives with hypothetical enzyme targets, based on the analysis of related compounds.

| Derivative Functionalization | Potential Target Enzyme | Postulated Molecular Interactions in the Active Site |

| Unsubstituted Phenyl Ring | Cyclooxygenase (COX) | The benzodioxin ring may occupy the hydrophobic channel of the COX active site. The urea moiety could form hydrogen bonds with key residues like Ser530 and Tyr385, crucial for inhibiting prostaglandin (B15479496) synthesis. |

| Nitro-substituted Phenyl Ring | Tyrosine Kinases | The nitro group could form specific hydrogen bonds or electrostatic interactions with the kinase hinge region. The urea linker would likely interact with the DFG motif, stabilizing the inactive conformation of the kinase. |

| Halogen-substituted Phenyl Ring | Acetylcholinesterase (AChE) | The halogen atoms can form halogen bonds with specific residues in the active site gorge. The urea and benzodioxin moieties would interact with aromatic residues like Trp84 and Tyr334 through π-π stacking and hydrogen bonds, blocking the entry of acetylcholine. |

| Alkyl-substituted Urea Nitrogen | α-Glucosidase | The alkyl groups can enhance hydrophobic interactions within the enzyme's binding pocket. The core urea and benzodioxin structures would form hydrogen bonds with the catalytic residues (e.g., Asp and Glu) responsible for glycoside hydrolysis. |

It is important to note that these postulated mechanisms are based on the extrapolation of data from structurally similar compounds. Direct experimental validation through co-crystallization studies and detailed kinetic analyses of this compound derivatives with their specific biological targets are necessary to definitively elucidate their molecular mechanisms of action.

Future Directions and Research Gaps for 2,3 Dihydro 1,4 Benzodioxin 6 Yl Urea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The advancement of research into (2,3-Dihydro-1,4-benzodioxin-6-yl)urea is intrinsically linked to the development of efficient and environmentally benign synthetic routes. A significant research gap exists in the establishment of green chemistry principles for the synthesis of this specific molecule. Future investigations should prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govwjpmr.com

Current synthetic approaches to analogous benzodioxane structures often rely on traditional methods that may involve harsh reagents and generate significant waste. The exploration of novel catalytic systems, such as biocatalysis or the use of natural base catalysts, could offer elegant and sustainable alternatives. nih.govoiccpress.com For instance, the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered lipases has shown promise for enhancing enantioselectivity, a critical factor for biological activity. nih.gov The application of such biocatalytic systems to the synthesis of this compound could provide access to enantiomerically pure forms of the compound for more precise pharmacological evaluation.

Furthermore, the adoption of techniques such as microwave-assisted synthesis and flow chemistry could significantly improve reaction efficiency and reduce environmental impact. bohrium.commdpi.com These modern synthetic tools offer advantages in terms of reaction time, yield, and scalability, which are crucial for the efficient production of this compound and its derivatives for extensive biological screening. A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., lipases, hydrolases) for the synthesis of the benzodioxane core and subsequent urea (B33335) formation. |

| Natural Base Catalysis | Use of renewable and biodegradable catalysts, environmentally benign. | Exploration of waste-derived materials (e.g., snail shells) as catalysts for key synthetic steps. oiccpress.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. | Optimization of microwave parameters for the key bond-forming reactions in the synthesis of the target compound. bohrium.com |

| Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. | Development of continuous flow processes for the multi-step synthesis of this compound. mdpi.com |

Application of Advanced Computational Approaches for Structure-Function Elucidation

A significant gap in the current knowledge of this compound is the lack of a detailed understanding of its structure-function relationships. Advanced computational approaches offer a powerful toolkit to bridge this gap by predicting the compound's biological activities and guiding the design of more potent and selective analogs. euroasiajournal.orgnih.gov

Future research should employ a range of computational techniques to explore the conformational landscape of this compound and its interactions with potential biological targets. Molecular docking and molecular dynamics simulations can be utilized to predict the binding modes of the compound within the active sites of various enzymes and receptors. nih.govnih.gov For instance, given the prevalence of urea-based compounds as kinase inhibitors, docking studies could explore the potential of this compound to interact with the ATP-binding sites of various kinases. frontiersin.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. researchgate.net This can help in identifying the key molecular descriptors that govern the compound's potency and selectivity. Ligand-based pharmacophore modeling is another valuable tool that can be used to develop a 3D model of the essential structural features required for biological activity, which can then be used for virtual screening of compound libraries to identify novel hits. mdpi.comrsc.org A summary of potential computational approaches is provided in Table 2.

| Computational Method | Application in this compound Research | Expected Outcomes |

| Molecular Docking | Predicting the binding affinity and orientation of the compound within the active sites of potential biological targets (e.g., kinases, enzymes). | Identification of potential protein targets and elucidation of key intermolecular interactions. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-protein complex over time to assess binding stability and conformational changes. | Understanding the stability of the ligand-receptor complex and the role of solvent molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate the structural properties of analogs with their biological activities. | Guiding the design of new derivatives with improved potency and selectivity. |

| Pharmacophore Modeling | Creating a 3D representation of the essential structural features required for biological activity. | Facilitating virtual screening of large compound databases to identify novel bioactive molecules with a similar scaffold. |

Discovery of Undiscovered Biological Activities and Therapeutic Applications

The biological activity profile of this compound remains largely unexplored. The presence of the 1,4-benzodioxane (B1196944) scaffold, a known pharmacophore in a variety of therapeutic agents, suggests that this compound could possess a wide range of biological activities. nih.govresearchgate.net Similarly, the urea moiety is a cornerstone of many clinically approved drugs with diverse therapeutic applications. nih.govnih.gov

Future research should focus on systematic screening of this compound against a broad panel of biological targets to uncover its full therapeutic potential. Given the known activities of related compounds, several areas warrant particular attention. For instance, many benzodioxane derivatives have shown activity as anticancer, antibacterial, and anti-inflammatory agents. unimi.itresearchgate.netbiointerfaceresearch.com High-throughput screening of this compound against various cancer cell lines, bacterial strains, and inflammatory pathways could reveal novel therapeutic leads.

Moreover, the structural similarity of the benzodioxane moiety to certain neurotransmitters has led to the development of centrally acting agents. researchgate.net Therefore, investigating the effects of this compound on neurological targets, such as receptors and enzymes in the central nervous system, could be a fruitful area of research. The potential for this compound to act as a soluble epoxide hydrolase (sEH) inhibitor, a target for anti-inflammatory and analgesic drugs, should also be explored, given that other urea derivatives have shown potent activity against this enzyme. mdpi.com A table summarizing potential therapeutic areas for investigation is presented below.

| Therapeutic Area | Rationale Based on Scaffold Properties | Potential Screening Assays |

| Oncology | Benzodioxane and urea derivatives have demonstrated anticancer properties. unimi.itbiointerfaceresearch.com | Cytotoxicity assays against a panel of cancer cell lines, kinase inhibition assays. |

| Infectious Diseases | The benzodioxane scaffold is present in some antibacterial agents. researchgate.net | Minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains. |

| Inflammation | Both benzodioxane and urea moieties are found in anti-inflammatory compounds. researchgate.netmdpi.com | Assays for inhibition of inflammatory enzymes (e.g., COX, LOX) and cytokine production. |

| Central Nervous System Disorders | The benzodioxane structure is a key feature in some centrally acting drugs. researchgate.net | Receptor binding assays, neurotransmitter uptake assays, and behavioral studies in animal models. |

Development of Advanced Pharmacological Probes and Chemical Tools Based on the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold holds promise for the development of advanced pharmacological probes and chemical tools. nih.gov The identification of a bioactive scaffold is often the first step in creating molecular probes to investigate biological pathways and validate new drug targets. whiterose.ac.uk

Future research should explore the derivatization of the this compound core to create a library of compounds for use as chemical probes. By systematically modifying the substituents on the benzodioxane ring and the urea nitrogen atoms, it may be possible to fine-tune the compound's selectivity for a particular biological target. These selective ligands can then be used to study the function of their target protein in a cellular or in vivo context.

Furthermore, the this compound scaffold can be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create imaging agents or affinity probes. These tools would be invaluable for visualizing the subcellular localization of the target protein or for isolating and identifying binding partners. The development of such probes would not only advance our understanding of the biological processes modulated by this chemical class but could also facilitate the discovery of new therapeutic targets. ecancer.org The potential applications of this scaffold in developing chemical tools are outlined in the following table.

| Type of Chemical Tool | Potential Application | Required Modifications to the Scaffold |

| Selective Ligands | To probe the function of a specific biological target with high precision. | Systematic variation of substituents to optimize selectivity for a single target. |

| Fluorescent Probes | For imaging the subcellular localization of the target protein. | Covalent attachment of a fluorescent dye to a non-essential position on the molecule. |

| Affinity Probes | For the isolation and identification of the target protein and its binding partners. | Incorporation of a reactive group for covalent labeling or a biotin tag for affinity purification. |

| Photoaffinity Probes | To covalently label the target protein upon photoactivation for target identification. | Introduction of a photo-reactive group, such as an azide (B81097) or a diazirine. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | Na₂CO₃, RT, 3–4 h | 41% | |

| Alkylation | DMF, LiH, reflux | 45–60% |

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of N-substituted derivatives?

Answer:

Key strategies include:

- Catalyst screening : Replace LiH with milder bases (e.g., K₂CO₃) to reduce side reactions.

- Solvent optimization : Test DMSO or THF for better solubility of hydrophobic intermediates.

- Temperature control : Gradual heating (e.g., 40–60°C) minimizes decomposition.

- Purification : Use column chromatography with gradients (e.g., hexane:EtOAc) to isolate pure products. Evidence shows yields improved from 41% to 60% via iterative condition adjustments .

Advanced: What analytical techniques are critical for confirming the structural integrity of this compound derivatives, and how should conflicting spectral data be addressed?

Answer:

Core techniques :

- ¹H NMR : Verify substitution patterns (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm).

- IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹).

- CHN analysis : Validate molecular formula (±0.3% error margin).

Q. Resolving contradictions :

- If NMR signals overlap, use 2D-COSY/HSQC for proton-carbon correlations.

- Cross-validate with LC-MS (e.g., exact mass ±3 ppm) to rule out impurities. For example, a study resolved conflicting IR data by correlating with CHN results to confirm urea formation .

Advanced: How do structural modifications at the N-position influence inhibitory activity against enzymes like α-glucosidase?

Answer:

Electron-withdrawing groups (EWGs) at the N-position enhance activity:

- p-Nitro substituents : Increase binding affinity to α-glucosidase (IC₅₀ ~12 µM vs. ~45 µM for unsubstituted analogs).

- Hydrophobic chains : Improve membrane permeability, critical for in vivo efficacy.

Table 2: Structure-Activity Relationship (SAR)

| Substituent | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|

| Unsubstituted | 45.2 ± 1.3 | |

| 4-NO₂-C₆H₄ | 12.4 ± 0.8 | |

| 4-CH₃-C₆H₄ | 28.7 ± 1.1 |

Mechanistic studies suggest EWGs stabilize hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase) .

Basic: What are the key considerations for designing in vitro assays to evaluate biological activity?

Answer:

- Cell lines : Use enzyme-rich models (e.g., HepG2 for hepatic enzymes).

- Dose range : Test 1–100 µM to capture dose-response curves.

- Controls : Include acarbose (α-glucosidase) or donepezil (acetylcholinesterase) as positive controls.

- Apoptosis assays : For cytotoxicity studies, pair Annexin V/PI staining with flow cytometry (e.g., FACSCanto™) to distinguish early/late apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products